3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile
Brand Name: Vulcanchem
CAS No.: 337920-10-2
VCID: VC4188025
InChI: InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+
SMILES: CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N
Molecular Formula: C10H9ClF3N5
Molecular Weight: 291.66

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile

CAS No.: 337920-10-2

Cat. No.: VC4188025

Molecular Formula: C10H9ClF3N5

Molecular Weight: 291.66

* For research use only. Not for human or veterinary use.

3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile - 337920-10-2

Specification

CAS No. 337920-10-2
Molecular Formula C10H9ClF3N5
Molecular Weight 291.66
IUPAC Name (E)-3-amino-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enenitrile
Standard InChI InChI=1S/C10H9ClF3N5/c1-19(18-8(16)2-3-15)9-7(11)4-6(5-17-9)10(12,13)14/h2,4-5,18H,16H2,1H3/b8-2+
Standard InChI Key ACFQUSQOTBVZCT-KRXBUXKQSA-N
SMILES CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=CC#N)N

Introduction

Potential Applications

Compounds with similar structures to 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile are often explored for their biological activities, such as antibacterial, antifungal, or anticancer properties. The presence of a pyridine ring and trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.

Biological Activity

  • Antimicrobial Activity: Compounds with pyridine rings and trifluoromethyl groups have shown promise in inhibiting bacterial growth by targeting specific enzymes or pathways .

  • Pharmacological Applications: The hydrazino and amino groups could be involved in forming complexes with biological targets, potentially modulating enzyme activity or receptor binding.

Chemical Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridine ring, introduction of the hydrazino and amino groups, and incorporation of the nitrile functionality. Common methods might involve condensation reactions, nucleophilic substitutions, and cross-coupling reactions.

Research Challenges and Future Directions

Given the lack of specific data on 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile, future research should focus on:

  • Synthetic Methodology: Developing efficient and scalable synthesis methods.

  • Biological Screening: Evaluating the compound's activity against various biological targets.

  • Structural Optimization: Modifying the compound to enhance its pharmacokinetic and pharmacodynamic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator